Nor-NOHA acetate is synthesized from nor-L-arginine through hydroxylation processes. It is classified as an amino acid derivative, specifically an α-amino acid, due to its structural features that include an amino group, a carboxyl group, and a side chain characteristic of amino acids. The compound's CAS number is 1140844-63-8, which facilitates its identification in chemical databases and literature.
The synthesis of nor-NOHA acetate typically involves several key steps:
Industrial production methods mirror these laboratory techniques but are optimized for scalability and efficiency.
Nor-NOHA acetate features a molecular formula of C₆H₁₄N₂O₃, with a molecular weight of approximately 158.19 g/mol. The structure consists of:
The spatial arrangement of these functional groups contributes to its high specificity as an arginase inhibitor. The three-dimensional conformation plays a crucial role in its interaction with the target enzyme.
Nor-NOHA acetate primarily engages in inhibition reactions with arginase. Under physiological conditions, it does not participate in typical oxidation or reduction reactions. Instead, it forms a stable enzyme-inhibitor complex with arginase, effectively reducing the enzyme's activity and consequently decreasing the conversion of L-arginine into L-ornithine and urea.
Common reagents used in studies involving nor-NOHA acetate include buffers to maintain pH levels and solvents like dimethyl sulfoxide (DMSO) for solubilization purposes .
The mechanism of action for nor-NOHA acetate involves its binding to arginase, which inhibits the enzyme's activity. This inhibition alters metabolic pathways associated with arginine metabolism:
Nor-NOHA acetate exhibits specific physical properties:
Chemical properties include its ability to act as a reversible inhibitor with an IC₅₀ value around 12 µM against unstimulated murine macrophages .
Nor-NOHA acetate has diverse applications in scientific research:
Nor-NOHA acetate (Nω-Hydroxy-nor-L-arginine acetate) functions as a potent reversible, competitive inhibitor of both arginase isoforms (ARG1 and ARG2). Its efficacy stems from its structural mimicry of the transition state during L-arginine hydrolysis. The inhibitor features a hydroxyguanidine group that coordinates with the binuclear manganese cluster (Mn²⁺-Mn²⁺) at arginase’s active site. This cluster polarizes the substrate’s guanidinium group, facilitating nucleophilic attack by a metal-bridging hydroxide ion. Nor-NOHA’s hydroxyl group displaces this catalytic hydroxide, forming a tetrahedral intermediate analog that stalls the enzymatic cycle [4] [10].
Crystallographic studies reveal that nor-NOHA’s binding induces a symmetrical reorganization of the manganese cluster, particularly at physiological pH (7.4). This rearrangement stabilizes the inhibitor-enzyme complex but disrupts the proton transfer essential for urea and L-ornithine release. Notably, nor-NOHA exhibits 10-fold selectivity for ARG2 (IC₅₀ = 2 μM) over ARG1 (IC₅₀ = 20 μM) due to subtle differences in the active-site flexibility and solvent accessibility near Asp183 and Asp202 residues [4] [8].
Table 1: Comparative Inhibition Profiles of Arginase Inhibitors
Inhibitor | IC₅₀ (ARG1) | IC₅₀ (ARG2) | Binding Kinetics | Key Interactions |
---|---|---|---|---|
nor-NOHA | 20 μM | 2 μM | Fast-on/slow-off | Hydroxyguanidine-Mn²⁺; α-carboxylate-Asp183 |
ABH | 0.2 μM | 0.5 μM | Slow-on/slow-off | Boronate-Mn²⁺; α-amine-Asp202 |
CB-1158 | 0.05 μM | 0.07 μM | Slow-on/ultra-slow-off | Boronate-Mn²⁺; extended H-bond network |
Unlike boronate-based inhibitors (e.g., ABH), nor-NOHA lacks covalent adduct formation with manganese ions. Instead, it relies on hydrogen-bond networks with Thr246, His126, and a sodium ion adjacent to the metal cluster. This difference renders nor-NOHA susceptible to pH-dependent dissociation, especially below pH 7.0, where protonation disrupts metal coordination [4] [10].
The interplay between arginase and nitric oxide synthase (NOS) for L-arginine is a cornerstone of immunometabolic regulation. Both enzymes share L-arginine as a substrate, but their products drive divergent pathways:
Nor-NOHA indirectly amplifies NO bioavailability by suppressing arginase-mediated L-arginine depletion. In mycobacterium-infected macrophages, nor-NOHA (100 μM) increased NO by 3.2-fold and reduced Mycobacterium tuberculosis (Mtb) burden by 65% in vitro. This aligns with observations in BALB/c mice, where pulmonary arginase inhibition elevated NO metabolites and enhanced bacterial clearance [1]. However, recent evidence complicates this paradigm. Studies in human umbilical artery endothelial cells (HUAEC) show that L-arginine compartmentalization, not direct competition, governs NOS activity. Intracellular L-arginine pools (~0.8 mM) exceed the Kₘ of NOS (~5 μM), suggesting arginase must deplete local pools near NOS to impair NO synthesis. Nor-NOHA reverses this by restoring L-arginine accessibility in subcellular microdomains [7].
A critical artifact complicates nor-NOHA studies: it spontaneously releases NO-like molecules in cell culture media containing riboflavin or H₂O₂. This reaction mimics NOS-derived NO in Griess assays, potentially overstating nor-NOHA’s role in NOS potentiation. In riboflavin-free media, nor-NOHA-mediated NO elevation in Mtb-infected macrophages drops by 40%, indicating that true NOS modulation is less pronounced than artifactual signals suggest [3].
Table 2: Metabolic Consequences of Arginase-NOS Crosstalk Modulation
Model System | nor-NOHA Treatment | Change in NO | Change in L-Ornithine | Functional Outcome |
---|---|---|---|---|
RAW 264.7 + Mtb | 100 μM, 48 h | ↑ 3.2-fold | ↓ 78% | 65% reduction in Mtb CFU |
HUAEC | 50 μM, 24 h | ↑ 1.8-fold* | ↓ 62% | Improved vasodilation response |
HIS mice (Mtb/HIV) | 0.04 mg/g, daily | ↔ | ↓ 41% | No change in viral load; ↑ cytokine response |
*Artifact-adjusted increase: True NOS-derived NO likely contributes ≤60% of measured signal [1] [3] [9].
Arginase inhibition by nor-NOHA profoundly redirects L-arginine metabolism away from polyamine biosynthesis. L-Ornithine (the direct product of arginase) serves as the precursor for polyamines via ornithine decarboxylase (ODC). Polyamines (putrescine, spermidine, spermine) are indispensable for cellular proliferation, DNA stabilization, and autophagy regulation [6] [9].
In hypoxic leukemic cells, nor-NOHA (50 μM) reduces intracellular putrescine and spermidine by 45% and 52%, respectively, triggering apoptosis via mitochondrial dysfunction. This occurs independently of ARG2 genetic ablation—CRISPR/Cas9 ARG2-knockout cells remain sensitive to nor-NOHA, indicating off-target effects on polyamine transporters or ODC. Notably, polyamine depletion correlates with reduced mTOR activation and enhanced caspase-3 cleavage [9].
Conversely, in cardiovascular models, nor-NOHA’s suppression of polyamines yields protective effects. Diabetic rat models treated with nor-NOHA (10 mg/kg/day) exhibit:
Table 3: Polyamine Flux Modulation by nor-NOHA Across Disease Models
Disease Context | nor-NOHA Dose | Putrescine | Spermidine | Spermine | Downstream Effects |
---|---|---|---|---|---|
Hypoxic Leukemia | 50 μM, 72 h | ↓ 45% | ↓ 52% | ↔ | Apoptosis; ↓ BCL-2; ↑ BAX |
Diabetic Vasculopathy | 10 mg/kg/day, 2 weeks | ↓ 60% | ↓ 25% | ↑ 55% | ↓ ROS; ↓ vascular fibrosis |
Pulmonary TB | 0.04 mg/g, 14 days | ↓ 31% | ↓ 28% | ↑ 4.2-fold | ↑ Mtb clearance; ↓ lung collagen |
In tuberculosis, elevated spermine—observed in nor-NOHA-treated mouse lungs—directly inhibits Mtb growth by disrupting bacterial membrane integrity and metabolic enzymes. This underscores the antimicrobial potential of polyamine reshuffling [1] [6].
CAS No.: 182316-44-5
CAS No.: 99593-25-6
CAS No.: 655-05-0
CAS No.: 50489-48-0
CAS No.: 116371-66-5